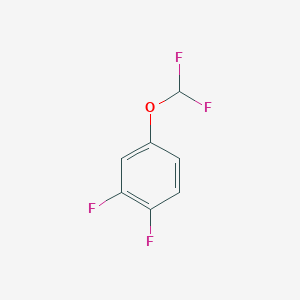

![molecular formula C13H15BrO3 B3092276 2-[4-(4-溴苯基)-四氢-2H-吡喃-4-基]乙酸 CAS No. 1226383-83-0](/img/structure/B3092276.png)

2-[4-(4-溴苯基)-四氢-2H-吡喃-4-基]乙酸

描述

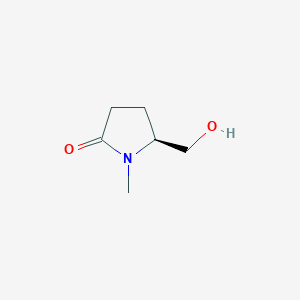

“2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is known to be a growth inhibitory substance . It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Synthesis Analysis

The synthesis of this compound or its derivatives involves several steps. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . At least 19 of these hydrazones are known .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H7BrO2 . The molecular weight is 215.04 . The InChI string isInChI=1S/C8H7BrO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h1-4H,5H2, (H,10,11) . Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, it can react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It can also undergo reactions to form various hydrazone derivatives .Physical and Chemical Properties Analysis

This compound appears as a white to yellow to light beige crystalline powder . It has a melting point of 114-117 °C . It is soluble in ethanol .科学研究应用

有机合成和化学结构解析

对与“2-[4-(4-溴苯基)-四氢-2H-吡喃-4-基]乙酸”结构相关的化合物进行研究通常涉及它们的合成及其化学性质的探索。例如,已经对通过 2-(羟基苯基)-乙酸甲酯与 3,4-二氢-2H-吡喃反应合成的化合物进行了研究,得到各种酯和乙酸酯,它们在化学合成和药物中具有潜在的应用 (张国福,2012)。另一项研究重点是胺和吡唑与相关乙酰氯化合物的酰化,得到新的酰胺和 1-酰基吡唑衍生物,证明了这些化合物在合成广泛的化学实体中的多功能性 (Arutjunyan 等,2013)。

潜在的生物医学应用

该化合物的某些衍生物在生物医学应用中显示出前景。例如,已经研究了一种与“2-[4-(4-溴苯基)-四氢-2H-吡喃-4-基]乙酸”结构相似的合成化合物在调节炎症性疾病中的潜力通过对接研究,表明其在药物发现和生物医学研究中的效用 (Ryzhkova 等,2020)。

先进材料和化学性质

该研究还延伸到探索这些化合物用于开发先进材料和研究其独特的化学性质。例如,吡喃-2-酮衍生物的合成和反应性研究有助于理解它们在创造具有特定功能的新材料中的潜在应用 (Hikem-Oukacha 等,2011)。

安全和危害

未来方向

The future directions for this compound could involve further exploration of its growth inhibitory properties and its effects on the transmembrane potential difference of tobacco protoplasts . Additionally, more research could be conducted to explore its potential antimicrobial and antiproliferative properties .

作用机制

Target of Action

The primary target of 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid is the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with ion channels or transporters involved in maintaining membrane potential.

Mode of Action

The compound causes a depolarization effect on the transmembrane potential difference of its target cells . This means it disrupts the balance of ions across the cell membrane, altering the electrical charge difference between the inside and outside of the cell. This can affect various cellular processes, including signal transduction and the activity of ion-dependent enzymes.

Result of Action

The compound’s action results in a growth inhibitory effect . By causing depolarization of the transmembrane potential, it may disrupt normal cellular functions and growth processes. This could potentially be leveraged for applications in growth regulation or as a research tool for studying membrane dynamics and ion transport.

属性

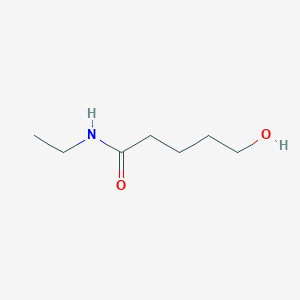

IUPAC Name |

2-[4-(4-bromophenyl)oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPKEGBGYCDIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

![8-(2-Methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3092219.png)

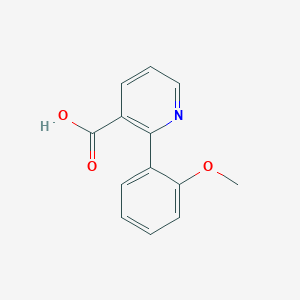

![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)

![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)

![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)